molecular formula C18H16FNO3 B2404734 methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 383148-35-4

methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B2404734
CAS No.: 383148-35-4
M. Wt: 313.328
InChI Key: QQFNXMOJGVQQOZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a synthetic organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • Methyl 3-(2-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • Methyl 3-(2-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Uniqueness

The presence of the fluorine atom in methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-17(21)10-16(14-8-4-5-9-15(14)19)20-11-12-6-2-3-7-13(12)18(20)22/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNXMOJGVQQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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